molecular formula C10H13ClF3N B580194 (R)-Norfenfluramine hydrochloride CAS No. 41538-52-7

(R)-Norfenfluramine hydrochloride

Cat. No.: B580194
CAS No.: 41538-52-7
M. Wt: 239.666
InChI Key: PIDLOFBRTWNFAR-OGFXRTJISA-N
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Description

®-Norfenfluramine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines. It is the active metabolite of fenfluramine, a drug that was previously used as an appetite suppressant in the treatment of obesity. The compound is known for its serotonergic activity, which means it primarily affects serotonin levels in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Norfenfluramine hydrochloride typically involves the reduction of fenfluramine. One common method is the catalytic hydrogenation of fenfluramine using palladium on carbon as a catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to yield ®-Norfenfluramine. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of ®-Norfenfluramine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: ®-Norfenfluramine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Halogenated derivatives of ®-Norfenfluramine.

Scientific Research Applications

®-Norfenfluramine hydrochloride has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fenfluramine and its metabolites.

    Biology: Studied for its effects on serotonin receptors and its potential role in modulating neurotransmitter levels.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as depression and anxiety due to its serotonergic activity.

    Industry: Utilized in the development of new pharmaceuticals and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The primary mechanism of action of ®-Norfenfluramine hydrochloride involves the modulation of serotonin levels in the brain. It acts as a serotonin releasing agent, increasing the release of serotonin from presynaptic neurons. This leads to elevated serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The compound also inhibits the reuptake of serotonin, further prolonging its action. The molecular targets include serotonin receptors and the serotonin transporter.

Comparison with Similar Compounds

    Fenfluramine: The parent compound from which ®-Norfenfluramine is derived.

    Dexfenfluramine: Another metabolite of fenfluramine with similar serotonergic activity.

    Fluoxetine: A selective serotonin reuptake inhibitor with a different mechanism of action but similar effects on serotonin levels.

Uniqueness: ®-Norfenfluramine hydrochloride is unique in its dual action as both a serotonin releasing agent and a reuptake inhibitor. This dual mechanism distinguishes it from other compounds like fluoxetine, which only inhibits serotonin reuptake. Additionally, its specific stereochemistry (R-enantiomer) contributes to its distinct pharmacological profile.

Properties

IUPAC Name

(2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDLOFBRTWNFAR-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41538-52-7
Record name Norfenfluramine hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041538527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORFENFLURAMINE HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BQL0CES9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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